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Introduction
Emvododstat (formerly PTC299) is an orally bioavailable small molecule inhibitor of

dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis

pathway.[1][2][3] By inhibiting DHODH, emvododstat depletes the intracellular pool of

pyrimidines, which are essential for the synthesis of DNA and RNA. This mechanism of action

leads to the arrest of cell cycle progression and inhibition of proliferation in rapidly dividing

cells, such as cancer cells and activated lymphocytes.[3] Emvododstat is currently under

clinical investigation for the treatment of various diseases, including acute myeloid leukemia

(AML) and COVID-19.[1][4] This technical guide provides an in-depth overview of the

pharmacokinetics and metabolism of emvododstat, compiled from available preclinical and

clinical data.

Pharmacokinetics
Emvododstat has been characterized in several preclinical species and in human clinical

trials. It is orally bioavailable and exhibits a generally slow absorption profile.[3][5]

Preclinical Pharmacokinetics
Pharmacokinetic studies in mice, rats, dogs, and rhesus monkeys have demonstrated that

emvododstat is absorbed after oral administration, with time to maximum plasma
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concentration (Tmax) ranging from 2 to 5 hours.[3][5] In rhesus monkeys, oral administration of

emvododstat led to a rapid increase in plasma concentrations, peaking at approximately 2

hours post-dose.[1][6] This was accompanied by a corresponding increase in the plasma levels

of dihydroorotate (DHO), the substrate of DHODH, indicating rapid target engagement and

enzyme inhibition.[1][6]

Table 1: Preclinical Pharmacokinetic Parameters of Emvododstat

Species Dose Route Tmax (h)

Mouse Not Specified Oral ~2-5

Rat Not Specified Oral ~2-5

Dog Not Specified Oral ~2-5

Rhesus Monkey Not Specified Oral ~2

Note: Specific Cmax, AUC, and half-life data from these preclinical studies are not publicly

available in the reviewed literature.

Clinical Pharmacokinetics
In human clinical trials involving over 300 healthy volunteers and cancer patients,

emvododstat has demonstrated a favorable pharmacokinetic profile.[6] A drug-drug interaction

study in 18 healthy subjects who received a single oral dose of 250 mg emvododstat with food

provided insight into its clinical pharmacokinetics.[7]

Table 2: Human Pharmacokinetic Parameters of Dextromethorphan With and Without

Emvododstat

Parameter Dextromethorphan Alone
Dextromethorphan +
Emvododstat

Cmax (pg/mL) 2006 5847

AUC0-last (h·pg/mL) 18,829 157,400

AUC0-inf (h·pg/mL) 21,585 362,107
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This table illustrates the significant increase in dextromethorphan exposure when co-

administered with emvododstat, highlighting emvododstat's potent inhibitory effect on

CYP2D6.[7]

Metabolism
The metabolism of emvododstat has been investigated in vitro using hepatocytes from various

species, including humans. The primary metabolic pathway identified is O-demethylation,

followed by glucuronidation.[1][3]

Metabolic Pathways
The major metabolite of emvododstat is O-desmethyl emvododstat.[1] This metabolite is then

further conjugated with glucuronic acid to form O-desmethyl emvododstat glucuronide.[1] The

formation of O-desmethyl emvododstat is mediated by several cytochrome P450 (CYP)

enzymes, with CYP2C8, CYP2C19, CYP2D6, and CYP3A4 being involved.[1][3][5]

Emvododstat O-desmethyl
Emvododstat

CYP2C8, CYP2C19,
CYP2D6, CYP3A4 O-desmethyl

Emvododstat
Glucuronide

UGTs
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Caption: Metabolic pathway of Emvododstat.

Experimental Protocols
Metabolite Profiling in Hepatocytes:

System: Freshly isolated hepatocytes from rats, dogs, monkeys, and humans.

Incubation: Hepatocytes are incubated with emvododstat at a specified concentration (e.g.,

1 µM) in a suitable buffer system at 37°C.

Sampling: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 15, 30,

60, 120 minutes).
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Sample Preparation: The reaction is quenched by adding a solvent like acetonitrile. The

samples are then centrifuged to precipitate proteins, and the supernatant is collected for

analysis.

Analysis: Samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-

MS/MS) to identify and quantify emvododstat and its metabolites.

Drug-Drug Interactions
Emvododstat has been evaluated for its potential to cause drug-drug interactions through the

inhibition or induction of drug-metabolizing enzymes and transporters.

Cytochrome P450 Inhibition
In vitro studies have shown that both emvododstat and its major metabolite, O-desmethyl

emvododstat, can inhibit the activity of CYP2D6.[1][3] A clinical drug-drug interaction study

confirmed that emvododstat is a strong inhibitor of CYP2D6 in humans.[7] In this study, co-

administration of a single 250 mg dose of emvododstat with the CYP2D6 probe substrate

dextromethorphan resulted in a 2.9-fold increase in dextromethorphan Cmax and an 8.4- to

14.9-fold increase in dextromethorphan AUC.[7]

Cytochrome P450 Induction
In vitro studies have indicated that emvododstat and O-desmethyl emvododstat can induce

the expression of certain CYP enzymes to varying extents.[1][3] The clinical significance of this

finding requires further investigation.

Transporter Interactions
Emvododstat and its O-desmethyl metabolite have been shown to inhibit the activity of the

Breast Cancer Resistance Protein (BCRP) transporter in vitro.[1][3] However, a clinical drug-

drug interaction study with the BCRP substrate rosuvastatin demonstrated no significant impact

of emvododstat on rosuvastatin exposure. This suggests that clinically significant BCRP-

mediated drug interactions are unlikely. Neither emvododstat nor its primary metabolite were

found to be substrates for common efflux or uptake transporters.[1][3]

Table 3: Summary of In Vitro Drug Interaction Potential of Emvododstat and O-desmethyl

Emvododstat
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Interaction Emvododstat O-desmethyl Emvododstat

CYP Inhibition

CYP2D6 Inhibitor Inhibitor

CYP Induction Inducer (extent variable) Inducer (extent variable)

Transporter Inhibition

BCRP Inhibitor Inhibitor

Bile Salt Transporters No Inhibition No Inhibition

Other Efflux/Uptake

Transporters
No Inhibition No Inhibition

Transporter Substrate

Common Efflux/Uptake

Transporters
No No

Experimental Protocols
CYP Inhibition Assay (In Vitro):

System: Human liver microsomes or recombinant human CYP enzymes.

Substrates: Specific probe substrates for each CYP isoform (e.g., dextromethorphan for

CYP2D6).

Incubation: Microsomes or recombinant enzymes are incubated with the probe substrate, a

cofactor-generating system (e.g., NADPH), and varying concentrations of emvododstat or

its metabolite.

Analysis: The formation of the metabolite of the probe substrate is measured by LC-MS/MS.

The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) is

determined.

Clinical Drug-Drug Interaction Study (Emvododstat and Dextromethorphan):[7]
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Design: An open-label, two-period, single-sequence study in healthy volunteers.

Period 1: Subjects receive a single oral dose of 30 mg dextromethorphan.

Washout: A 4-day washout period.

Period 2: Subjects receive a single oral dose of 250 mg emvododstat with food, followed

two hours later by a 30 mg oral dose of dextromethorphan.

Sampling: Serial blood samples are collected over time in both periods to determine the

plasma concentrations of dextromethorphan and its metabolite, dextrorphan.

Analysis: Plasma concentrations are determined using a validated LC-MS/MS method.

Pharmacokinetic parameters (Cmax, AUC) are calculated and compared between the two

periods.
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Caption: Clinical drug-drug interaction study workflow.
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Conclusion
Emvododstat is an orally bioavailable inhibitor of DHODH with a predictable pharmacokinetic

profile. Its primary route of metabolism is through O-demethylation mediated by multiple CYP

enzymes, followed by glucuronidation. A key clinical consideration is its potent inhibition of

CYP2D6, which necessitates careful evaluation of co-administered medications that are

substrates for this enzyme. While in vitro findings suggested potential for BCRP inhibition and

CYP induction, clinical data for BCRP and further investigation for CYP induction are important

for a complete understanding of its drug-drug interaction profile. The data presented in this

guide provide a comprehensive foundation for researchers and drug development

professionals working with this promising therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2673473#pharmacokinetics-and-metabolism-of-
emvododstat]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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